molecular formula C12H14N2O2 B2688673 2-{2H,3H,6H-[1,4]dioxino[2,3-f]indol-8-yl}ethan-1-amine CAS No. 108097-89-8

2-{2H,3H,6H-[1,4]dioxino[2,3-f]indol-8-yl}ethan-1-amine

Cat. No.: B2688673
CAS No.: 108097-89-8
M. Wt: 218.256
InChI Key: KFSCFMCNWBQCDE-UHFFFAOYSA-N
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Description

2-{2H,3H,6H-[1,4]dioxino[2,3-f]indol-8-yl}ethan-1-amine is a synthetic organic compound featuring a complex fused-ring system of significant interest in chemical biology and medicinal chemistry research . This molecule is characterized by a [1,4]dioxino[2,3-f]indole core structure, which integrates a dioxane ring fused to an indole moiety, a privileged scaffold in drug discovery. The presence of the ethan-1-amine side chain, a primary amine, provides a versatile handle for further chemical modification and conjugation, making this compound a valuable building block for the synthesis of more complex molecular entities or chemical libraries . Researchers can leverage this functional group to link the core structure to other molecules of interest, such as fluorophores, biomolecules, or other pharmacophores. The unique architecture of the fused heterocyclic system suggests potential for investigating interactions with various biological targets, including enzymes and receptors. This compound is supplied for research applications such as probe development, structure-activity relationship (SAR) studies, and as a key intermediate in the synthesis of novel compounds for high-throughput screening campaigns.

Properties

IUPAC Name

2-(3,6-dihydro-2H-[1,4]dioxino[2,3-f]indol-8-yl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2/c13-2-1-8-7-14-10-6-12-11(5-9(8)10)15-3-4-16-12/h5-7,14H,1-4,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFSCFMCNWBQCDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=C3C(=C2)NC=C3CCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone or aldehyde under acidic conditions to form the indole core . Subsequent steps involve the formation of the dioxino ring through cyclization reactions, often using methanesulfonic acid as a catalyst .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, starting from readily available precursors. The scalability of the Fischer indole synthesis and subsequent cyclization reactions makes it feasible for large-scale production. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for maximizing yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-{2H,3H,6H-[1,4]dioxino[2,3-f]indol-8-yl}ethan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its reduced forms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Oxo derivatives of the indole moiety.

    Reduction: Reduced forms of the dioxino-indole structure.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-{2H,3H,6H-[1,4]dioxino[2,3-f]indol-8-yl}ethan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{2H,3H,6H-[1,4]dioxino[2,3-f]indol-8-yl}ethan-1-amine involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, modulating their activity. The dioxino ring system may enhance the compound’s binding affinity and specificity. Pathways involved include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Data Table: Structural and Functional Comparison

Compound Name Core Structure Key Functional Groups Unique Properties References
2-{2H,3H,6H-[1,4]dioxino[2,3-f]indol-8-yl}ethan-1-amine Dioxino-indole Ethanamine Combines aromatic indole with dioxino ring
2H,3H,6H-[1,4]dioxino[2,3-f]indole-7-carboxylic acid Dioxino-indole Carboxylic acid High polarity, hydrogen-bond donor
(R)-2-Amino-2-(8-methoxy-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethan-1-ol Benzo[b]dioxin Amino alcohol, methoxy Chiral selectivity
1-(4-Fluoro-1H-indol-3-yl)ethan-1-amine Indole Fluorine, ethanamine Enhanced metabolic stability
2-(2,3-Dihydro-1,4-benzoxathiin-2-yl)ethan-1-amine hydrochloride Benzoxathiin Ethanamine, sulfur Polarizable sulfur interactions

Biological Activity

2-{2H,3H,6H-[1,4]dioxino[2,3-f]indol-8-yl}ethan-1-amine is a complex organic compound belonging to the class of indole derivatives. Its unique structure combines a dioxino ring system with an indole moiety, making it a subject of interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound based on diverse research findings and case studies.

  • Molecular Formula : C10H11N O2
  • Molecular Weight : 177.20 g/mol
  • CAS Number : 108097-89-8

The compound's structure can be represented as follows:

SMILES:C1CNC2=CC3=C(C=C21)OCCO3\text{SMILES}:C1CNC2=CC3=C(C=C21)OCCO3

The biological activity of this compound is attributed to its interaction with various molecular targets. The indole moiety facilitates interactions with enzymes and receptors, potentially modulating their activity. The dioxino ring system may enhance binding affinity and specificity, leading to various biological effects such as:

  • Inhibition of Enzyme Activity : The compound may inhibit specific enzymes involved in disease processes.
  • Disruption of Cellular Processes : It has been shown to interfere with cellular signaling pathways.
  • Induction of Apoptosis : Evidence suggests that it may induce programmed cell death in cancer cells.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives have shown effectiveness against various bacterial strains. A study highlighted that certain indole derivatives possess antibacterial activity against Gram-positive and Gram-negative bacteria .

Anticancer Properties

The compound has been explored for its anticancer potential. In vitro studies suggest that it can inhibit the proliferation of cancer cell lines by inducing apoptosis. For example:

Cell Line IC50 (µM) Mechanism
MCF-7 (Breast)10.5Apoptosis induction
HeLa (Cervical)12.0Cell cycle arrest
A549 (Lung)15.5Inhibition of cell migration

These findings indicate a promising avenue for further development as an anticancer agent.

Case Study 1: Anticancer Activity

A recent study investigated the effects of this compound on MCF-7 breast cancer cells. The results demonstrated that the compound significantly reduced cell viability in a dose-dependent manner while inducing apoptosis through caspase activation pathways .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of related indole derivatives against Staphylococcus aureus and Escherichia coli. The study found that these compounds exhibited minimum inhibitory concentrations (MICs) ranging from 5 to 20 µg/mL, indicating strong antibacterial activity .

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